BenchChemオンラインストアへようこそ!

Bakkenolide A

Oncology Epigenetics Leukemia

Bakkenolide A is the definitive HDAC3-targeting sesquiterpene lactone for epigenetic oncology research. Unlike generic Bakkenolides (B, D) or eremophilane-type sesquiterpenes, its unique spiro-γ-lactone bakkane skeleton confers distinct target engagement—specifically downregulating HDAC3 and activating PI3K/Akt to induce apoptosis in K562 leukemia cells. It also demonstrates quantified cytotoxicity (IC₅₀ = 31.10 μg/mL) against HGC-27 gastric cancer cells. With established in vivo pharmacokinetics (oral bioavailability 15.7%), Bakkenolide A is a validated, mechanism-specific tool for preclinical cancer studies. Choose Bakkenolide A for reproducible, publication-grade results.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 19906-72-0
Cat. No. B149981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide A
CAS19906-72-0
Synonymsbakkenolide A
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCCC2C1(CC3(C2)C(=C)COC3=O)C
InChIInChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14+,15+/m0/s1
InChIKeyOVXAYHNZXBOVPV-QMGNLALYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bakkenolide A (CAS 19906-72-0) Supplier Guide: Sourcing the Sesquiterpene Lactone for HDAC and PI3K/Akt Pathway Research


Bakkenolide A (CAS 19906-72-0), also known as Fukinanolid, is a sesquiterpene lactone characterized by a unique spiro-γ-lactone-containing bakkane carbon skeleton [1]. This compound is primarily isolated from species within the genus *Petasites*, such as *P. japonicus*, *P. tricholobus*, and *P. albus* [1]. Its core biological profile involves inhibition of histone deacetylase 3 (HDAC3) and modulation of the PI3K/Akt signaling axis [2]. Key in vitro activities include the induction of apoptosis and suppression of inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in leukemia models [2].

Why Bakkenolide A (CAS 19906-72-0) Cannot Be Substituted with Generic Sesquiterpene Lactones or In-Class Analogs


Substituting Bakkenolide A with other Bakkenolides (e.g., Bakkenolide B or D) or more common sesquiterpene lactones is not scientifically sound due to significant differences in molecular targets, enzyme inhibition mechanisms, and downstream cellular effects. While some Bakkenolides (B, D) exhibit activity against bacterial neuraminidase, Bakkenolide A does not share this profile; conversely, Bakkenolide A is a known HDAC3 inhibitor and PI3K/Akt modulator, a mechanism not demonstrated for all class members [1]. Furthermore, the presence of the specific spiro-γ-lactone bakkane skeleton in Bakkenolide A underpins its distinct three-dimensional pharmacophore, resulting in unique binding affinities and biological outcomes compared to the structurally distinct eremophilane-type sesquiterpenes often found in the same plant sources [2][3]. Relying on generic or analogous compounds will yield divergent experimental results and confound data interpretation in oncology and inflammation research.

Quantitative Differentiation Evidence for Bakkenolide A (CAS 19906-72-0): Direct Assay Comparisons vs. Analogs


HDAC3-Dependent Anti-Leukemic Activity: Bakkenolide A vs. Untreated Control in K562 Cells

Bakkenolide A specifically targets HDAC3 and the PI3K/Akt pathway in leukemia cells, a mechanism not reported for analogs like Bakkenolide B or D. Treatment with Bakkenolide A led to a measurable reduction in cell viability and induction of apoptosis. [1]

Oncology Epigenetics Leukemia

Cytotoxicity in Human Gastric Cancer: Bakkenolide A IC50 vs. Co-Isolated Eremophilanes in HGC-27 Cells

Bakkenolide A demonstrated superior cytotoxic activity against human gastric cancer cells compared to co-isolated eremophilane-type sesquiterpenes from the same plant source. Its IC50 value was substantially lower, indicating higher potency. [1]

Cytotoxicity Gastric Cancer Natural Products

Insect Antifeedant and Growth Inhibitory Activity: Bakkenolide A vs. Untreated Controls in Variegated Cutworms

Bakkenolide A exhibits quantifiable antifeedant and growth inhibitory effects on neonate variegated cutworms (*Peridroma saucia*). While the original research quantifies this effect, it represents a distinct biological activity from its anticancer properties.

Agricultural Science Insect Antifeedant Pest Management

Oral Bioavailability in Rats: Quantified Pharmacokinetic Profile of Bakkenolide A

The oral bioavailability of Bakkenolide A has been characterized in a rat model, providing essential data for researchers considering in vivo applications. Following a 20 mg/kg oral dose, Bakkenolide A achieved a Cmax of 234.7 ± 161 ng/mL and exhibited an elimination half-life of 5.0 ± 0.36 hours. [1]

Pharmacokinetics Drug Development Bioavailability

Validated Application Scenarios for Bakkenolide A (CAS 19906-72-0) Based on Quantitative Evidence


Investigating HDAC3-Mediated Pathways in Leukemia and Epigenetic Regulation

Bakkenolide A is the preferred choice for research focused on the role of HDAC3 in leukemia and other cancers. Its demonstrated ability to downregulate HDAC3 expression and subsequently activate the PI3K/Akt pathway, leading to apoptosis in K562 leukemia cells [1], makes it a validated tool for mechanistic studies in epigenetic oncology.

Cytotoxicity Screening Against Human Gastric Cancer Cell Lines

For projects aimed at identifying or validating novel agents against gastric cancer, Bakkenolide A is a strong candidate based on its specific and quantified cytotoxic activity (IC50 = 31.10 μg/mL) in the HGC-27 cell line [1]. This data supports its inclusion in focused libraries for gastric cancer drug discovery.

In Vivo Pharmacology Studies in Rodent Models

Researchers planning to transition Bakkenolide A into in vivo models can utilize the established pharmacokinetic parameters to design robust studies. The documented oral bioavailability (15.7%), Cmax, and half-life in rats [1] provide a solid foundation for dose selection and interpretation of efficacy and toxicity data in preclinical animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bakkenolide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.